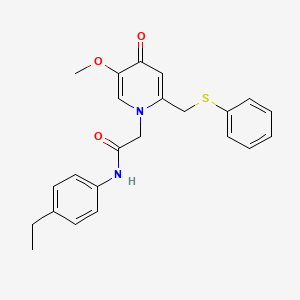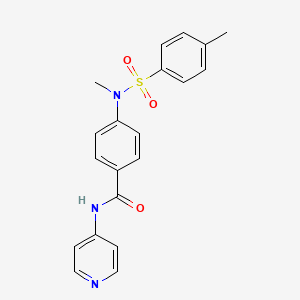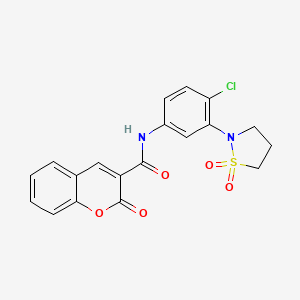![molecular formula C20H21N3O2S B3313020 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 946341-15-7](/img/structure/B3313020.png)
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
描述
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of phenoxy, pyridinyl, and thiazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of 4-tert-butylphenoxy acetic acid: This can be achieved through the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Synthesis of pyridin-4-yl-1,3-thiazole: This involves the cyclization of appropriate precursors, such as 4-pyridinecarboxaldehyde and thiourea, under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-tert-butylphenoxy acetic acid with pyridin-4-yl-1,3-thiazole using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyridinyl group can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for electrophilic bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
科学研究应用
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Shares the phenoxy and tert-butyl groups but differs in the acetamide linkage.
2-(4-tert-butylphenoxy)pyridin-4-ylmethylamine: Similar pyridinyl and phenoxy groups but lacks the thiazole ring.
2,4-Ditert-butylphenol: Contains the tert-butylphenoxy group but lacks the pyridinyl and thiazole components.
Uniqueness
2-(4-tert-butylphenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,3)15-4-6-16(7-5-15)25-12-18(24)23-19-22-17(13-26-19)14-8-10-21-11-9-14/h4-11,13H,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPGEKAVOMYGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide](/img/structure/B3312939.png)
![N,N-bis(propan-2-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B3312947.png)
![N-(4-bromophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B3312950.png)
![N-(2-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B3312958.png)
![N-(2,4-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B3312960.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B3312963.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-ylsulfanyl)benzamide](/img/structure/B3312974.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B3312981.png)


![N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B3313009.png)

![1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine](/img/structure/B3313018.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3313040.png)
